Cas no 854633-04-8 (1H-Indazole-1-carboxylic acid, 3-iodo-5-(phenylmethoxy)-,1,1-dimethylethyl ester)

1H-Indazole-1-carboxylic acid, 3-iodo-5-(phenylmethoxy)-,1,1-dimethylethyl ester structure
854633-04-8 structure
Product name:1H-Indazole-1-carboxylic acid, 3-iodo-5-(phenylmethoxy)-,1,1-dimethylethyl ester
CAS No:854633-04-8
MF:C19H19N2O3I
MW:450.26976
CID:1838020
PubChem ID:57562411

1H-Indazole-1-carboxylic acid, 3-iodo-5-(phenylmethoxy)-,1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-1-carboxylic acid, 3-iodo-5-(phenylMethoxy)-, 1,1-diMethylethyl ester
    • tert-butyl 3-iodo-5-phenylmethoxyindazole-1-carboxylate
    • AB58273
    • 5-benzyloxy-3-iodoindazole-1-carboxylic acid tert-butyl ester
    • 1H-Indazole-1-carboxylic acid,3-iodo-5-(phenylmethoxy)-,1,1-dimethylethyl ester
    • APYXKIIUDPMJOM-UHFFFAOYSA-N
    • 854633-04-8
    • TERT-BUTYL 5-(BENZYLOXY)-3-IODO-1H-INDAZOLE-1-CARBOXYLATE
    • SCHEMBL3932624
    • 1H-Indazole-1-carboxylic acid, 3-iodo-5-(phenylmethoxy)-,1,1-dimethylethyl ester
    • Inchi: InChI=1S/C19H19IN2O3/c1-19(2,3)25-18(23)22-16-10-9-14(11-15(16)17(20)21-22)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
    • InChI Key: APYXKIIUDPMJOM-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)I

Computed Properties

  • Exact Mass: 450.04404g/mol
  • Monoisotopic Mass: 450.04404g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 53.4Ų

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